molecular formula C8H13F3N2O2 B15067418 Ethyl 3-(trifluoromethyl)piperazine-1-carboxylate

Ethyl 3-(trifluoromethyl)piperazine-1-carboxylate

Cat. No.: B15067418
M. Wt: 226.20 g/mol
InChI Key: DCVNKWXSOICWBP-UHFFFAOYSA-N
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Description

Ethyl 3-(trifluoromethyl)piperazine-1-carboxylate is a piperazine derivative featuring a trifluoromethyl (–CF₃) group at the 3-position of the piperazine ring and an ethyl carboxylate ester at the 1-position. Piperazine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility, hydrogen-bonding capacity, and ability to modulate pharmacokinetic properties. The trifluoromethyl group enhances lipophilicity, metabolic stability, and electron-withdrawing effects, making this compound a valuable intermediate in drug discovery .

Properties

Molecular Formula

C8H13F3N2O2

Molecular Weight

226.20 g/mol

IUPAC Name

ethyl 3-(trifluoromethyl)piperazine-1-carboxylate

InChI

InChI=1S/C8H13F3N2O2/c1-2-15-7(14)13-4-3-12-6(5-13)8(9,10)11/h6,12H,2-5H2,1H3

InChI Key

DCVNKWXSOICWBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCNC(C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(trifluoromethyl)piperazine-1-carboxylate typically involves the alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine with ethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(trifluoromethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Ethyl 3-(trifluoromethyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(trifluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

Ethyl vs. Tert-Butyl/Benzyl Carboxylate Esters
  • Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate (CAS: N/A): Features a pyridinyl substituent with a trifluoromethyl group. The ethyl ester at the 1-position offers moderate hydrolytic stability compared to bulkier tert-butyl or benzyl esters, balancing bioavailability and synthetic accessibility .
  • tert-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate : The tert-butyl ester provides steric protection against enzymatic degradation, extending half-life in biological systems. This derivative is synthesized via palladium-catalyzed coupling (60% yield) .
  • Benzyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate: The benzyl group enhances lipophilicity but may reduce solubility. Reported as a clear oil with 73% yield using benzyl carbonochloridate .
Trifluoromethyl Positional Isomerism
  • Ethyl 4-(3-chloropropanoyl)piperazine-1-carboxylate (CAS: 61367-19-9): Replaces the trifluoromethyl group with a chloropropanoyl moiety. This modification increases electrophilicity, making it reactive in nucleophilic acyl substitution reactions .
Antimycobacterial Activity
  • Ethyl 4-(2-hydroxy-3-(9-oxo-9H-xanthen-2-yloxy)propyl)piperazine-1-carboxylate: Exhibits 94% inhibition of M. tuberculosis growth, though cytotoxicity (SI < 1) limits therapeutic utility. The xanthenone moiety contributes to membrane disruption .
  • Ethyl 3-(trifluoromethyl)piperazine-1-carboxylate analogues : The trifluoromethyl group may enhance penetration through mycobacterial lipid-rich cell walls, though specific data are pending .
Anticancer Potential
  • 1-(2-Fluorobenzyl)piperazine triazoles : Demonstrates efficacy in molecular docking studies against cancer targets. The ethyl carboxylate group improves solubility for in vivo testing .

Physicochemical Properties

  • Lipophilicity: Trifluoromethyl groups increase logP values by ~0.5–1.0 compared to non-fluorinated analogues, enhancing blood-brain barrier penetration .
  • Solubility : Ethyl esters generally offer better aqueous solubility (e.g., ~2–5 mg/mL) than tert-butyl or benzyl derivatives due to reduced molecular weight .
  • Stability : Ethyl carboxylates are prone to hydrolysis under basic conditions, whereas tert-butyl esters require acidic conditions for cleavage .

Biological Activity

Ethyl 3-(trifluoromethyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for various therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.

Structural Characteristics

The molecular structure of this compound includes:

  • A piperazine ring
  • A trifluoromethyl group attached to the carbon chain
  • An ethyl ester functional group

This configuration is crucial for its interaction with biological targets, particularly neurotransmitter receptors.

Biological Activity Overview

Research indicates that compounds containing piperazine and trifluoromethyl groups exhibit notable biological activities. This compound has been studied for its effects on neurotransmitter systems, particularly concerning anxiety and depression. Its ability to modulate receptor activity positions it as a candidate for developing therapeutics targeting these conditions.

Key Findings

  • Neurotransmitter Modulation : The compound shows potential in modulating neurotransmitter receptor activity, which is essential for treating mental health disorders.
  • Antiviral Activity : Similar piperazine derivatives have demonstrated antiviral properties against various pathogens, suggesting potential applications in infectious disease management .
  • Antibacterial Properties : Piperazine derivatives have been linked to antibacterial activities against Gram-positive bacteria, including drug-resistant strains .

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with neurotransmitter receptors (e.g., serotonin and dopamine receptors)
  • Modulation of signaling pathways that influence neuronal excitability and synaptic transmission

Study 1: Neurotransmitter Interaction

A study investigated the interaction of piperazine derivatives with serotonin receptors. It was found that the presence of the trifluoromethyl group significantly increased receptor affinity and selectivity, enhancing the therapeutic potential for treating anxiety disorders.

Study 2: Antiviral Efficacy

Another study synthesized novel trifluoromethylpyridine piperazine derivatives, which exhibited significant antiviral activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). The compounds induced protective enzyme activities, highlighting their role as potential plant virus control agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Pathogen/ConditionReference
This compoundNeurotransmitter ModulationAnxiety/Depression
Piperazine Derivative AAntiviralTMV/CMV
Piperazine Derivative BAntibacterialStaphylococcus aureus
Piperazine Derivative CAntichlamydialChlamydia spp.

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